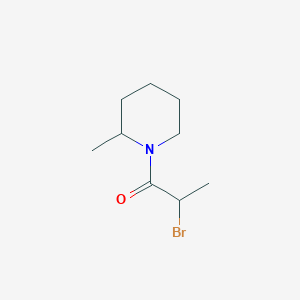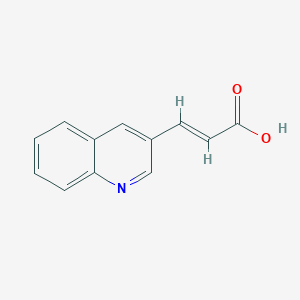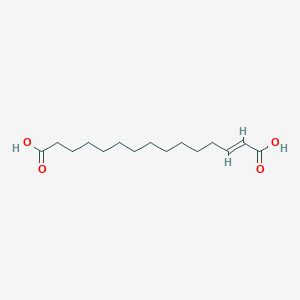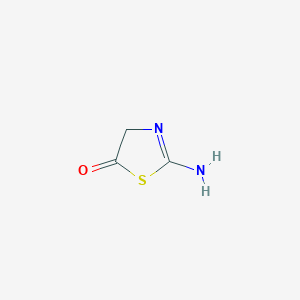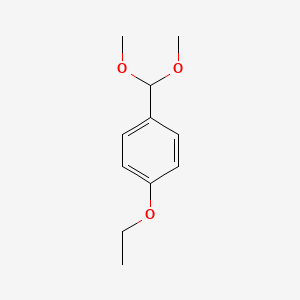
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline
Overview
Description
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline, also known as 3-chloro-4-EtPIPA, is a novel compound with promising applications in scientific research. It has been studied for its potential uses in drug discovery, as a catalyst in organic synthesis, and as a reagent in analytical chemistry.
Scientific Research Applications
Synthesis and Structural Analysis
- Isomers of chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, which are structurally related to 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline, have been studied for their planar backbone and packing interactions. These compounds demonstrate significant interactions such as hydrogen bonds and C-H···π interactions, forming dimers (Su et al., 2013).
Synthesis and Biological Activity
- Eperezolid-like molecules, including derivatives with similar structures to this compound, have been synthesized and evaluated for their antimicrobial activities, especially against Mycobacterium smegmatis (Yolal et al., 2012).
- A three-component reaction involving arynes, tertiary amines, and nucleophiles has been developed to produce tertiary aniline derivatives, which are structurally related to this compound (Min et al., 2018).
Application in Corrosion Inhibition
- A study on the adsorption and corrosion inhibition of new synthesized thiophene Schiff base on mild steel X52 in acidic solutions showed the efficacy of related aniline compounds in corrosion protection (Daoud et al., 2014).
Synthesis and Characterization
- A new series of benzimidazoles synthesized from related compounds, including the reaction of 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, has been reported. These compounds were characterized using various spectroscopic methods (Menteşe et al., 2015).
Ortho-Chlorination of Aryls
- 1-Chloro-1,2-benziodoxol-3-one has been used as a chlorinating agent for aniline derivatives, demonstrating the potential of chloro derivatives in selective chlorination under aqueous conditions (Vinayak et al., 2018).
Synthesis of Medicinal Compounds
- A synthetic method has been reported for S(-)-3-(4-phenyl-1-piperazinyl)-1,2-propanediol (Levodropopizine), a medicine with structural similarity to this compound (Xiong Jun, 2001).
Future Directions
Mechanism of Action
Target of Action
It is known that piperazine compounds, to which this compound belongs, have significant effects on the human body, such as stimulating psychology, causing hallucinations, and exhibiting anti-tumor and anti-cancer properties .
Mode of Action
The interaction of this compound with its targets would likely result in changes at the molecular and cellular levels, given its structural similarity to other piperazine compounds .
Biochemical Pathways
Given the known effects of piperazine compounds, it can be inferred that this compound may influence several biochemical pathways, leading to various downstream effects .
Result of Action
Based on the known effects of piperazine compounds, it can be inferred that this compound may have significant impacts at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s biochemical activity and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound may interact with cell surface receptors, leading to changes in intracellular signaling cascades. These changes can result in altered gene expression profiles and metabolic activities, which can have downstream effects on cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have shown that high doses can lead to adverse effects such as organ damage or systemic toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites. The compound may be metabolized through pathways involving oxidation, reduction, or conjugation reactions. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence cellular metabolism .
properties
IUPAC Name |
3-chloro-4-(4-ethylpiperazin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-2-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13/h3-4,9H,2,5-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIDRFDLWCRRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




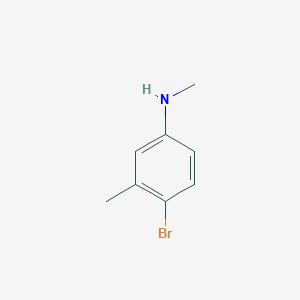
![6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038217.png)
